N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Brand Name: Vulcanchem
CAS No.: 1049525-65-6
VCID: VC4248391
InChI: InChI=1S/C16H16FNOS/c17-12-6-1-2-7-13(12)18-15(19)16(9-3-4-10-16)14-8-5-11-20-14/h1-2,5-8,11H,3-4,9-10H2,(H,18,19)
SMILES: C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3F
Molecular Formula: C16H16FNOS
Molecular Weight: 289.37

N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

CAS No.: 1049525-65-6

Cat. No.: VC4248391

Molecular Formula: C16H16FNOS

Molecular Weight: 289.37

* For research use only. Not for human or veterinary use.

N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide - 1049525-65-6

Specification

CAS No. 1049525-65-6
Molecular Formula C16H16FNOS
Molecular Weight 289.37
IUPAC Name N-(2-fluorophenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Standard InChI InChI=1S/C16H16FNOS/c17-12-6-1-2-7-13(12)18-15(19)16(9-3-4-10-16)14-8-5-11-20-14/h1-2,5-8,11H,3-4,9-10H2,(H,18,19)
Standard InChI Key DPGJQJNLOSUSDZ-UHFFFAOYSA-N
SMILES C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3F

Introduction

N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is an organic compound featuring a cyclopentanecarboxamide core with a 2-fluorophenyl and a thiophen-2-yl substituent. This compound is of interest in various scientific fields due to its unique structural properties and potential biological activities.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves several key steps:

  • Formation of the Cyclopentanecarboxamide Core: This involves reacting cyclopentanone with an appropriate amine under acidic or basic conditions.

  • Introduction of the 2-Fluorophenyl Group: This step often uses palladium-catalyzed cross-coupling reactions with fluorobenzene derivatives.

  • Attachment of the Thiophen-2-yl Group: This may involve similar coupling reactions or other methods to introduce the thiophene moiety.

Industrial production focuses on optimizing these synthetic routes for higher yield and purity while minimizing costs and environmental impact.

Chemical Reactions and Transformations

N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions:

  • Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: The carbonyl group in the cyclopentanecarboxamide can be reduced to form alcohols or amines using reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under basic conditions.

Reaction TypeReagents/ConditionsProducts
OxidationHydrogen peroxide, m-chloroperbenzoic acidSulfoxides, sulfones
ReductionLithium aluminum hydride, sodium borohydrideAlcohols, amines
SubstitutionNucleophiles under basic conditionsSubstituted phenyl derivatives

Biological Activities and Applications

Research on N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide highlights its potential biological activities:

  • Antimicrobial Activity: It exhibits moderate antibacterial activity against certain bacterial strains.

  • Anti-inflammatory Effects: Preliminary studies suggest it may reduce inflammatory cytokine production.

  • Potential as a Drug Candidate: The compound is being explored for treating conditions such as pain and inflammation due to its unique structural features.

Biological ActivityFindings
Antimicrobial ActivityModerate antibacterial activity
Anti-inflammatory EffectsReduced inflammatory cytokine production
Potential as a Drug CandidatePotential for treating pain and inflammation

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